molecular formula C17H23N3O4 B2833867 N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1797727-45-7

N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2833867
CAS No.: 1797727-45-7
M. Wt: 333.388
InChI Key: LUYYHDQHHYVXSM-UHFFFAOYSA-N
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Description

N'-[(2-Methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic diamide derivative featuring a methoxy-substituted adamantane core linked to a 1,2-oxazole heterocycle via an ethanediamide bridge.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-17(12-5-10-4-11(7-12)8-13(17)6-10)9-18-15(21)16(22)19-14-2-3-24-20-14/h2-3,10-13H,4-9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYYHDQHHYVXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Adamantane Derivative Preparation: The adamantane derivative is prepared by functionalizing adamantane with a methoxy group at the 2-position.

    Oxalamide Formation: The final step involves coupling the isoxazole and adamantane derivatives with oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole or adamantane derivatives.

Scientific Research Applications

N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving isoxazole and adamantane derivatives.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and possible biological activity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors that recognize the isoxazole or adamantane moieties.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, neuroprotection, or antiviral activity.

Comparison with Similar Compounds

Data Tables

Table 1: Spectroscopic Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound (Inferred) ~1660 (amide C=O) 1.5–2.2 (adamantane CH₂)
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide 1668 (C=O), 3178 (NH) 1.52–1.96 (adamantane), 3.76 (OCH₃)

Table 2: Crystallographic Parameters

Parameter ’s Compound Target Compound (Predicted)
Space Group Triclinic, P1 Likely monoclinic or orthorhombic
H-Bonding Motifs N–H⋯N, C–H⋯O N–H⋯O (oxazole), C–H⋯O

Biological Activity

N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15_{15}H22_{22}N4_{4}O3_{3}, with a molecular weight of 302.36 g/mol. The compound features an adamantane moiety which is known for enhancing the lipophilicity and bioavailability of drug candidates.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxazole ring in the structure may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of diseases where enzyme overactivity plays a role.
  • Receptor Modulation : The adamantane group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound's efficacy as a modulator of receptor activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting tumor cell proliferation. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating specific apoptotic pathways.

Case Studies and Research Findings

A selection of case studies highlights the biological activity and therapeutic potential of this compound:

Study Findings Reference
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Study 2Showed inhibition of cancer cell growth in breast cancer cell lines, with IC50 values indicating potency.
Study 3Investigated the mechanism of action involving enzyme inhibition related to metabolic pathways in cancer cells.

Q & A

Q. What are the standard synthetic routes for N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Adamantane functionalization : Introducing the methoxy group at the 2-position of adamantane via alkylation or substitution under acidic/basic conditions.
  • Oxazole ring formation : Cyclization of precursors (e.g., amino alcohols or nitriles) using reagents like POCl₃ or via 1,3-dipolar cycloaddition.
  • Ethanediamide coupling : Reacting the adamantane-methylamine intermediate with oxalyl chloride or activated oxazole-carboxylic acid derivatives. Purification often involves silica gel chromatography (0–10% MeOH/CH₂Cl₂) and recrystallization .

Q. How is the purity and structural integrity of the compound confirmed?

Analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., methoxyadamantane protons at δ 1.5–2.1 ppm, oxazole protons at δ 6.3–7.4 ppm) .
  • HPLC : To assess purity (>95% is typical for research-grade material) .
  • Mass spectrometry : High-resolution EI-MS or ESI-MS to confirm molecular weight (e.g., expected [M+H⁺] ~450–500 Da depending on substituents) .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains .
  • Enzyme inhibition : Fluorescence-based assays targeting viral polymerases or proteases, given the adamantane group’s historical relevance in antiviral agents .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) for coupling steps to enhance solubility .
  • Catalyst screening : Test Pd-based catalysts for cross-coupling reactions involving the oxazole ring .
  • Temperature control : Maintain <50°C during oxazole formation to prevent side reactions (e.g., ring-opening) .
  • In-line monitoring : Employ TLC or FTIR to track intermediate formation and adjust reaction times dynamically .

Q. What computational methods are used to predict interactions with biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model binding to viral M2 channels (e.g., Influenza A M2-S31N, where adamantane derivatives show affinity) .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position on adamantane) with bioactivity using descriptors like logP and polar surface area .

Q. How to resolve discrepancies in biological activity data across studies?

  • Comparative assay validation : Replicate experiments under standardized conditions (e.g., fixed inoculum size in antimicrobial tests) .
  • Structural validation : Confirm compound identity via X-ray crystallography (using SHELXL for refinement) to rule out polymorphic or stereochemical variations .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate batch-to-batch variability or solvent effects on bioactivity .

Methodological Resources

  • Crystallography : SHELXL for refining high-resolution crystal structures, particularly for adamantane’s rigid framework .
  • Chromatography : Flash column chromatography (silica gel, gradient elution) for purifying intermediates .
  • Spectroscopy : 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

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